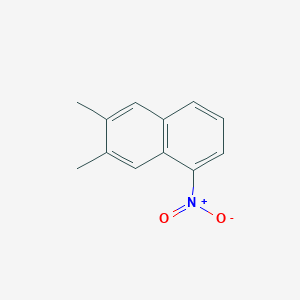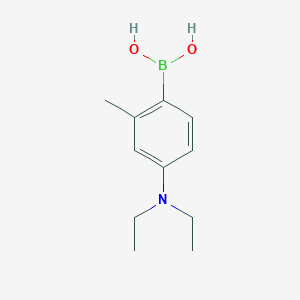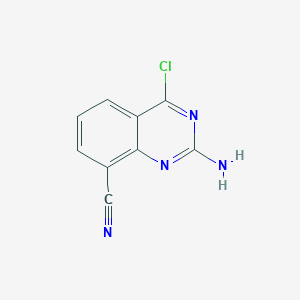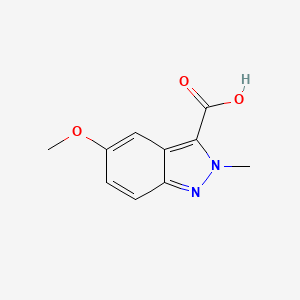![molecular formula C6H5ClN4S B11898922 7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B11898922.png)
7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine is a heterocyclic compound with significant potential in various scientific fields. Its unique structure, characterized by a thiazole ring fused to a pyrimidine ring, makes it a subject of interest for researchers in medicinal chemistry, biology, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine typically involves the reaction of 2-amino-4-chloropyrimidine with 2-bromoacetophenone under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions is also common, providing an efficient route to synthesize large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMSO or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions include various substituted thiazolo[5,4-d]pyrimidines, which can be further explored for their biological activities .
Scientific Research Applications
7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various physiological effects, including the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure but differ in their functional groups and biological activities.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Another related compound with distinct chemical properties and applications.
Uniqueness: 7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research .
Properties
Molecular Formula |
C6H5ClN4S |
|---|---|
Molecular Weight |
200.65 g/mol |
IUPAC Name |
7-chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C6H5ClN4S/c1-2-9-3-4(7)10-6(8)11-5(3)12-2/h1H3,(H2,8,10,11) |
InChI Key |
AWDLSTCTCQXWBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)N=C(N=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Hydroxy-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B11898846.png)


![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B11898871.png)




![4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B11898890.png)





